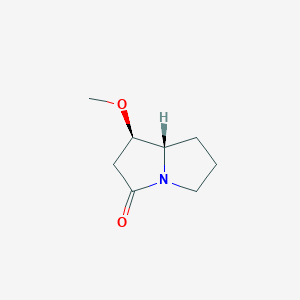
(1R,7AS)-1-methoxytetrahydro-1H-pyrrolizin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,7AS)-1-methoxytetrahydro-1H-pyrrolizin-3(2H)-one is a chiral compound with a unique bicyclic structure. It is known for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound’s stereochemistry plays a crucial role in its reactivity and interaction with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,7AS)-1-methoxytetrahydro-1H-pyrrolizin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of asymmetric acylation or enantioselective hydrolysis of β-lactams. Enzymatic catalysis, such as using CAL-B (Candida antarctica lipase B), is often employed to achieve high enantioselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes to ensure the desired stereochemistry is maintained. The use of biocatalysts in organic solvents can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (1R,7AS)-1-methoxytetrahydro-1H-pyrrolizin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(1R,7AS)-1-methoxytetrahydro-1H-pyrrolizin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemical effects in biological systems.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (1R,7AS)-1-methoxytetrahydro-1H-pyrrolizin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl: This compound shares a similar bicyclic structure but differs in functional groups and reactivity.
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide: Another compound with a comparable chiral center but distinct chemical properties.
Propiedades
Número CAS |
176484-64-3 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C8H13NO2/c1-11-7-5-8(10)9-4-2-3-6(7)9/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
Clave InChI |
RKVWCHREQIFPNG-NKWVEPMBSA-N |
SMILES |
COC1CC(=O)N2C1CCC2 |
SMILES isomérico |
CO[C@@H]1CC(=O)N2[C@H]1CCC2 |
SMILES canónico |
COC1CC(=O)N2C1CCC2 |
Sinónimos |
3H-Pyrrolizin-3-one,hexahydro-1-methoxy-,(1R-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















